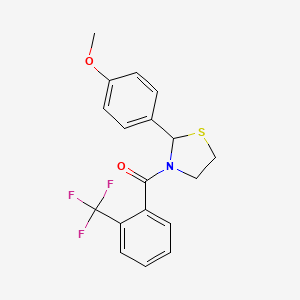

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(2-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen . Thiazolidine derivatives have been of great interest for scholars due to their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Synthesis Analysis

Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

The thiazolidine core is a heterocyclic five-membered moiety having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiazolidine derivatives generally have good stability and reactivity due to the presence of the heterocyclic ring .

Scientific Research Applications

Anticancer Activity

Thiazolidine motifs are present in diverse natural and bioactive compounds that show varied biological properties, including anticancer activity . They compel researchers to explore new drug candidates .

Anticonvulsant Activity

Thiazolidine derivatives have been found to possess anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and related disorders .

Antimicrobial Activity

Thiazolidine derivatives also exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .

Anti-inflammatory Activity

Thiazolidine derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases .

Neuroprotective Activity

Thiazolidine derivatives have been found to possess neuroprotective properties . This makes them potential candidates for the development of new drugs for the treatment of neurodegenerative diseases .

Antioxidant Activity

Thiazolidine derivatives have been found to possess antioxidant properties . This makes them potential candidates for the development of new drugs for the treatment of diseases caused by oxidative stress .

Regulation of Central Inflammation

This compound can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Development of Multifunctional Drugs

The diversity in the biological response of thiazolidine derivatives makes them highly prized moieties. Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)17-22(10-11-25-17)16(23)14-4-2-3-5-15(14)18(19,20)21/h2-9,17H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRQSWXKYFPRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2678001.png)

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)